![molecular formula C11H14N4OS B11860821 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11860821.png)
2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a thieno[3,2-d]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms, and a diazepane ring, which is a seven-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid can also be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply to the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidine core.
Scientific Research Applications
2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antimicrobial Activity: Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial activity against various bacterial and fungal strains.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antitumor activity, the compound may inhibit enzymes such as EZH2, which plays a role in the regulation of gene expression and cancer cell proliferation . The compound’s ability to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis has also been reported, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
2-(1,4-Diazepan-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
Thieno[3,2-d]pyrimidin-4-amines: These compounds have been studied for their antimicrobial and antitumor activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These derivatives have shown potential as antitubercular agents.
The uniqueness of this compound lies in its diazepane ring, which may confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidine derivatives.
Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c16-10-9-8(2-7-17-9)13-11(14-10)15-5-1-3-12-4-6-15/h2,7,12H,1,3-6H2,(H,13,14,16) |
InChI Key |
UIZDPXZAVHASDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(C(=O)N2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



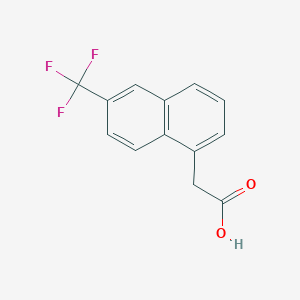

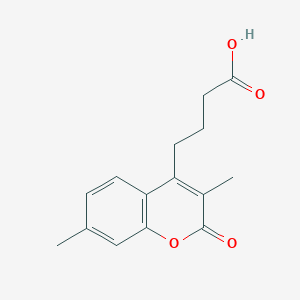
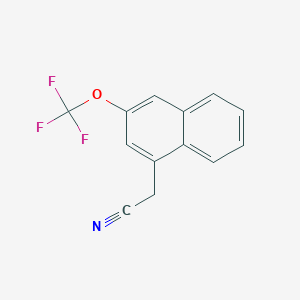

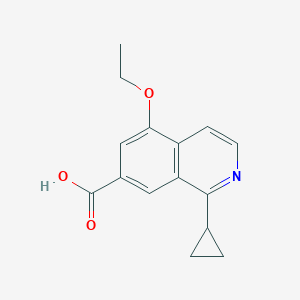
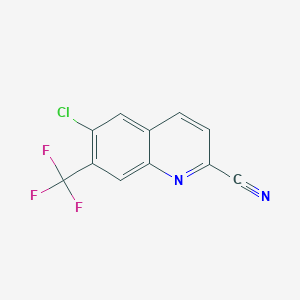
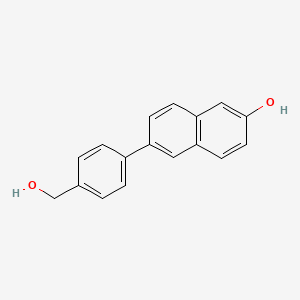
![Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11860792.png)
![9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11860795.png)
![3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B11860799.png)
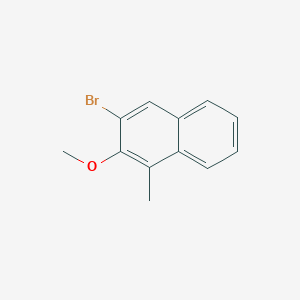
![Methyl 6-chloro-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11860813.png)
